2-(3-Chlorophenoxy)ethanethioamide
Description
Contextualization of Thioamide Derivatives in Contemporary Chemical Research
Thioamides, characterized by the presence of a C=S double bond adjacent to a nitrogen atom, are analogs of amides where a sulfur atom replaces the oxygen. This seemingly simple substitution imparts significant changes to the molecule's electronic and steric properties, making thioamides valuable players in various fields of chemical research.
In medicinal chemistry, thioamides are recognized as important pharmacophores. They are integral to the structure of several established drugs, including the anti-tuberculosis agents ethionamide (B1671405) and prothionamide. Their ability to act as bioisosteres of amides allows for the fine-tuning of a drug candidate's properties, such as cell permeability and metabolic stability. The thioamide group's different hydrogen bonding capabilities and increased lipophilicity compared to amides can lead to enhanced biological activity.
Furthermore, thioamides are versatile intermediates in organic synthesis. The reactivity of the thiocarbonyl group allows for a variety of chemical transformations, making them key starting materials for the synthesis of complex heterocyclic compounds, which are themselves a cornerstone of many pharmaceuticals and agrochemicals.
Significance of Chlorophenoxy Structural Motifs in Organic Molecular Design
The chlorophenoxy group, a phenol (B47542) ring attached to an ether linkage and bearing a chlorine atom, is another crucial component influencing the properties of 2-(3-Chlorophenoxy)ethanethioamide. The inclusion of a halogen atom, such as chlorine, into an organic molecule is a common strategy in drug design and materials science.
The presence of chlorine on the phenyl ring significantly alters the molecule's electronic distribution and lipophilicity. This can have a profound impact on how the molecule interacts with biological targets, such as enzymes or receptors. The position of the chlorine atom, in this case at the 3-position (meta), further refines these properties. Chlorophenoxy motifs are found in a wide array of biologically active compounds, including herbicides and fungicides. For instance, chlorophenoxyacetic acid derivatives have been extensively studied for their herbicidal properties. fishersci.co.uk The stability and specific interactions afforded by the chlorophenoxy group make it a valuable tool for chemists seeking to design molecules with tailored functions.
Overview of Academic Research Trajectories for this compound
Despite the established importance of both thioamide and chlorophenoxy moieties, dedicated academic research on the specific compound this compound appears to be limited. A comprehensive search of scientific literature reveals a notable absence of in-depth studies focusing on its synthesis, characterization, or biological activity.
The existing research landscape for related compounds suggests potential avenues for future investigation. For example, studies on other substituted phenoxyacetamide and thioamide derivatives have explored their potential as monoamine oxidase inhibitors, fungicides, and herbicides. Given its structural similarity to these researched compounds, it is plausible that this compound could exhibit interesting biological activities. However, without dedicated research, its specific properties and potential applications remain a matter of speculation. The current state of knowledge underscores a gap in the scientific literature, presenting an opportunity for future research to explore the synthesis, characterization, and potential utility of this particular molecule.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAOLVIADVQKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372490 | |
| Record name | 2-(3-Chlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35370-95-7 | |
| Record name | 2-(3-Chlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Formation of the 2-(3-Chlorophenoxy)ethanethioamide Scaffold
The formation of the molecular framework of this compound involves distinct synthetic operations to build the ethanethioamide group and attach the 3-chlorophenoxy substituent.
The ethanethioamide group [-CH2C(=S)NH2] is a defining feature of the target molecule. The most common and direct method for its creation in this specific context is through the thionation (or sulfurization) of the corresponding oxygen analog, 2-(3-chlorophenoxy)acetamide. This conversion of an amide's carbonyl group (C=O) into a thiocarbonyl group (C=S) is a fundamental reaction in organosulfur chemistry.
Several reagents are effective for this transformation, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most prominent. wikipedia.org Thioacetamide, the simplest thioamide, is itself prepared by treating acetamide with phosphorus pentasulfide. wikipedia.org These thionating agents work by replacing the oxygen atom of the amide with a sulfur atom.
Alternative strategies for thioamide synthesis exist, although they are less direct for this specific target. These include multi-component reactions like the Willgerodt-Kindler reaction, which can produce thioamides from ketones, sulfur, and an amine. chemrxiv.org Other methods involve the reaction of nitriles with a sulfur source like thioacetic acid or the direct coupling of amines with nitroalkanes in the presence of elemental sulfur. nih.govorganic-chemistry.org
Table 1: Common Thionating Agents for Amide to Thioamide Conversion
| Reagent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in an inert solvent (e.g., toluene, pyridine) | A powerful, traditional reagent; can sometimes lead to side reactions. |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in an inert solvent (e.g., toluene, THF) | Generally milder and more soluble than P₄S₁₀, often providing cleaner reactions and higher yields. |
The 3-chlorophenoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. asianpubs.org This reaction involves the formation of an ether linkage by reacting an alkoxide with an organohalide.
In the context of synthesizing the precursor, 2-(3-chlorophenoxy)acetamide, the reaction is carried out between 3-chlorophenol and a 2-haloacetamide, such as 2-chloroacetamide. The synthesis proceeds as follows:
A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the hydroxyl group of 3-chlorophenol. asianpubs.org This creates the more nucleophilic 3-chlorophenoxide anion.
The 3-chlorophenoxide anion then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion.
This substitution results in the formation of the C-O-C ether bond, yielding 2-(3-chlorophenoxy)acetamide. nih.gov
The choice of solvent, typically a polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF), is crucial for facilitating this type of reaction. asianpubs.org
The most logical and widely practiced pathway for synthesizing this compound involves a two-step sequence that couples the strategies mentioned above:
Step 1: Ether Synthesis. The first step is the synthesis of the amide intermediate, 2-(3-chlorophenoxy)acetamide. This is achieved by coupling 3-chlorophenol with 2-chloroacetamide in the presence of a base like K₂CO₃ in a suitable solvent. asianpubs.orgnih.gov This reaction establishes the core carbon and ether framework of the molecule.
Step 2: Thionation. The second step is the conversion of the synthesized 2-(3-chlorophenoxy)acetamide into the final product, this compound. This is accomplished by treating the amide with a thionating agent, such as Lawesson's reagent, in a solvent like toluene under reflux conditions.
Precursor Chemistry and Derivatization Routes
The synthesis and modification of this compound are rooted in the chemical reactivity of its precursors, primarily the corresponding phenoxyacetamide and related derivatives. These precursors serve as versatile platforms for a variety of chemical transformations aimed at generating the target thioamide or its structurally modified analogues.
Phenoxyacetamides, the oxygen-containing counterparts to phenoxyethanethioamides, are key intermediates whose chemical behavior dictates many of the available synthetic and derivatization strategies. The reactivity of the N-phenoxyacetamide scaffold can be harnessed to create complex molecular architectures. A significant transformation in this class is the rhodium(III)-catalyzed C–H activation and annulation, which allows for the construction of dihydrobenzofuran rings through a carbooxygenation reaction with 1,3-dienes acs.org. This process is redox-neutral and demonstrates high chemoselectivity, offering a sophisticated route for functionalizing the aryl group of the phenoxyacetamide precursor acs.orgacs.org.
The directing group, in this case, the acetamide moiety, facilitates the ortho-C–H functionalization of the phenoxy ring acs.org. Depending on the reaction conditions, such as the choice of solvent, these catalyzed reactions can be selectively guided to produce different products. For instance, methanol (B129727) as a solvent tends to favor the formation of ortho-hydroxyphenyl-substituted enamides, whereas solvents like tert-butanol or dichloromethane (B109758) lead to the formation of benzofuran structures acs.org.
Furthermore, the synthesis of N-aryl acetamides, including chloroacetamides, is a fundamental process that provides the precursors for phenoxyacetamide derivatives. These are typically synthesized through the chloroacetylation of an appropriate aryl amine researchgate.net. The resulting N-substituted 2-chloroacetamides are valuable intermediates themselves, as the chlorine atom is readily displaced by nucleophiles, such as phenoxides, to form the desired phenoxyacetamide structure researchgate.net. The reactivity of this chlorine atom is central to the synthesis of the core structure of compounds like 2-(3-chlorophenoxy)acetamide ijpsr.infoneliti.com.
Table 1: Selected Chemical Transformations of Phenoxyacetamide Precursors
| Transformation Type | Description | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| C-H Activation/Annulation | Rh(III)-catalyzed reaction of N-phenoxyacetamides with 1,3-dienes to form dihydrobenzofurans acs.org. | [RhCp*Cl2]2, AgSbF6 | Dihydrobenzofurans |
| Nucleophilic Substitution | Formation of the phenoxy ether linkage by reacting a substituted phenol (B47542) with an N-substituted 2-chloroacetamide researchgate.net. | Base (e.g., K2CO3), Solvent (e.g., DMF) | Phenoxyacetamides |
| Chloroacetylation | Synthesis of N-aryl-2-chloroacetamide precursors from anilines ijpsr.infoneliti.com. | Chloroacetyl chloride, Base | N-Aryl-2-chloroacetamides |
The direct conversion of an amide to a thioamide, known as thionation, is the most straightforward pathway to synthesize this compound from its corresponding amide precursor, 2-(3-Chlorophenoxy)acetamide. This transformation involves replacing the carbonyl oxygen atom with a sulfur atom and can be achieved using various thionating agents chemrxiv.org. Historically, phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent have been the most common reagents for this purpose chemrxiv.orgorganic-chemistry.org. Modern methods also utilize other sulfur sources, offering milder conditions and broader functional group tolerance nih.gov.
Beyond direct thionation, several synthetic strategies allow for the creation of structurally diverse thioamide analogues. These methods often involve multi-component reactions that build the thioamide functionality from simpler starting materials.
Willgerodt-Kindler Reaction and Related Syntheses : The Kindler thioamide synthesis is a powerful three-component reaction involving an aldehyde, an amine, and elemental sulfur organic-chemistry.org. By varying these components, a wide array of N-substituted and C-substituted thioamides can be produced. For instance, using a substituted benzaldehyde or a different amine would lead to analogues with modifications on the carbon skeleton or the nitrogen atom of the thioamide group, respectively. This approach can be performed under microwave irradiation to accelerate the reaction organic-chemistry.org.
Decarboxylative Thioamidation : A notable strategy for thioamide synthesis involves the decarboxylative coupling of arylacetic acids with amines and elemental sulfur organic-chemistry.orgorganic-chemistry.org. This method avoids the need for a transition metal catalyst and provides direct access to thioamides from readily available carboxylic acids nih.gov. Applying this to a substituted phenoxyacetic acid would offer a direct route to the desired thioamide scaffold and its analogues.
Synthesis from Other Functional Groups : Thioamides can also be prepared from other starting materials such as nitriles, which react with thioacetic acid, or from α-azido ketones reacting with elemental sulfur and amines organic-chemistry.orgorganic-chemistry.org. These alternative pathways expand the range of possible structural modifications. For example, building the molecule from a nitrile precursor allows for different substitution patterns on the aromatic ring.
Structural modifications to the this compound framework can be envisioned at several positions:
The Aromatic Ring : Introducing or altering substituents on the phenyl ring can be achieved by starting with differently substituted phenols in the initial synthesis of the phenoxyacetic acid or phenoxyacetamide precursor.
The Ethane Linker : The linker can be modified by starting with precursors other than an acetic acid or acetamide derivative, for example, by using a phenoxypropionic acid derivative.
The Thioamide Group : The nitrogen atom of the thioamide can be substituted (N-alkylation or N-arylation) by employing a primary or secondary amine in a multi-component synthesis strategy like the Willgerodt-Kindler reaction chemrxiv.orgnih.gov.
Table 2: Synthetic Pathways to Thioamides and Their Analogues
| Method | Starting Materials | Sulfur Source | Description |
|---|---|---|---|
| Thionation of Amides | Amides, Lactams | Lawesson's Reagent, P₄S₁₀ | Direct conversion of a carbonyl group to a thiocarbonyl group organic-chemistry.org. |
| Willgerodt-Kindler Reaction | Aldehydes, Amines | Elemental Sulfur (S₈) | A three-component reaction to form N-substituted thioamides chemrxiv.orgorganic-chemistry.org. |
| Decarboxylative Coupling | Arylacetic Acids, Amines | Elemental Sulfur (S₈) | A transition-metal-free, three-component reaction that proceeds via decarboxylation nih.govorganic-chemistry.org. |
| From Nitriles | Nitriles | Thioacetic Acid, P₄S₅ | Conversion of the nitrile functional group into a primary thioamide organic-chemistry.org. |
Chemical Reactivity and Mechanistic Investigations
Elucidating Reaction Mechanisms of the Thioamide Functional Group
The thioamide group, an isostere of the amide bond, exhibits unique chemical properties due to the replacement of the carbonyl oxygen with a sulfur atom. chemrxiv.orgresearchgate.net This substitution alters the group's nucleophilicity, hydrogen bonding capabilities, and reactivity. chemrxiv.org
Nucleophilic Reactivity of the Thioamide Moiety
The thioamide functional group displays complex nucleophilic characteristics. While thioamides are generally more resistant to hydrolysis compared to their amide counterparts, they are susceptible to nucleophilic addition. nih.gov The substitution of oxygen for sulfur modifies the electronic properties, making the carbon of the C=S bond a site for nucleophilic attack. chemrxiv.orgresearchgate.net
A significant challenge in thioamide chemistry is controlling their reactivity for synthetic applications. nih.gov Research has shown that the direct transamidation of thioamides—the conversion of one thioamide into another by reaction with an amine—is an elusive process under standard conditions. nih.gov However, a strategy involving the activation of the thioamide has been developed to facilitate nucleophilic substitution. This method relies on the site-selective N-tert-butoxycarbonyl (N-Boc) activation of primary or secondary thioamides. nih.govrsc.org This activation process results in a "ground-state-destabilization" of the thioamide bond by decreasing the nN→π*C=S resonance, which weakens the N-C(S) bond. researchgate.netrsc.org This destabilization makes the thioamide carbon more electrophilic and thus more amenable to nucleophilic addition. nih.govrsc.org The subsequent collapse of the resulting tetrahedral intermediate is driven by the electronic properties of the leaving group. researchgate.netrsc.org
This activation concept has been successfully applied to a broad range of nucleophiles and thioamide substrates, demonstrating its utility in organic synthesis. nih.gov In other reactions, silver(I) promotion has been used to facilitate the coupling of thioamides with carboxylic acids, proceeding through a nucleophilic attack mechanism to generate peptide bonds. unimelb.edu.au
Tautomerism and its Influence on Reaction Pathways
A key feature of the thioamide group is its ability to exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). nih.govresearchgate.net The equilibrium between these two forms, known as thione-thiol tautomerism, significantly influences the molecule's reactivity.
| Tautomeric Form | Structure | Relative Stability | Key Characteristics |
|---|---|---|---|
| Thione | R-C(=S)-NH₂ | Generally the more stable, predominant tautomer. nih.govnih.gov | Less reactive towards disulfide exchange; stable form prevents spontaneous oxidation. nih.gov |
| Thiol (Thiolimine) | R-C(SH)=NH | Higher energy tautomer; less populated in equilibrium under normal conditions. nih.gov | Contains a reactive sulfhydryl group; formation can be induced by UV irradiation. nih.govnih.gov |
In most cases, the thione tautomer is energetically favored and therefore predominates. nih.govnih.gov Studies on thioformamide, the simplest thioamide, have shown through computational and X-ray diffraction data that the thione form is more than 8 kcal/mol lower in energy than its thiol tautomers. nih.gov This stability is crucial as it prevents spontaneous oxidation and reduces reactivity in certain contexts, such as disulfide exchange reactions. nih.gov However, the tautomeric equilibrium can be influenced by factors such as the solvent. rsc.org For instance, some studies have reported a predominance of the thiol form in DMSO-d6, as evidenced by NMR spectroscopy. researchgate.net Furthermore, interconversion to the less stable thiol form can be induced photochemically, which can then open up different reaction pathways. nih.gov
Reactivity Profiles of the Chlorophenoxy Substituent
The chlorophenoxy portion of the molecule dictates reactivity at the aromatic ring and the ether linkage.
Aromatic Ring Reaction Patterns
The benzene (B151609) ring in 2-(3-Chlorophenoxy)ethanethioamide is subject to electrophilic aromatic substitution (EAS), and the regiochemical outcome of such reactions is directed by the two existing substituents: the chloro group and the alkyloxy group (-OCH₂C(S)NH₂).
Activating/Deactivating Effects : Substituents on a benzene ring influence its reactivity towards electrophiles. Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease it. egyankosh.ac.in
Directing Effects : Substituents also direct incoming electrophiles to specific positions (ortho, meta, or para).
The ether group is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). docbrown.info Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director. docbrown.infolibretexts.org
When two substituents are present, their directing effects can be either cooperative or antagonistic. msu.edu In this molecule, the powerful activating effect of the ether linkage at position 1 dominates, directing further substitution primarily to the positions ortho and para to it. The chlorine at position 3 exerts a deactivating influence on the entire ring. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, which are activated by the ether group.
| Substituent | Effect on Reactivity | Directing Influence | Governing Positions on the Ring |
|---|---|---|---|
| -OR (Ether Linkage) | Activating | Ortho, Para | 2, 4, 6 |
| -Cl (Chlorine) | Deactivating | Ortho, Para | 2, 4, 5 |
Reactivity at the Ether Linkage
The C-O bond of the aryl ether linkage is relatively stable but can be cleaved under specific, often harsh, conditions. numberanalytics.com The most common method for cleaving aryl alkyl ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comlibretexts.org
The mechanism of this cleavage depends on the nature of the alkyl group. libretexts.org For this compound, which has a primary alkyl group attached to the ether oxygen, the reaction would proceed via an Sₙ2 mechanism. libretexts.org The reaction involves protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack of the conjugate base (e.g., Br⁻ or I⁻) on the less sterically hindered carbon of the adjacent methylene (B1212753) group. libretexts.org This process results in the formation of a phenol (B47542) (3-chlorophenol) and an alkyl halide. libretexts.org It is important to note that the nucleophile attacks the aliphatic carbon rather than the aromatic ring carbon. libretexts.org
Catalytic methods, often employed in the context of lignin (B12514952) depolymerization, can also achieve the cleavage of aryl-ether bonds under various conditions, including the use of Lewis acids and hydrogenation metals. nih.govresearchgate.net
Degradation Pathways and Chemical Stability in Defined Media
The stability of this compound is influenced by the chemical environment, with both the thioamide and chlorophenoxy groups contributing to its degradation profile.
Thioamides are generally stable in aprotic organic solvents like dichloromethane (B109758) and ethyl acetate. researchgate.net However, their stability is compromised in protic and aqueous media.
Alkaline Media : In alkaline aqueous solutions, thioamides can be readily deprotonated to form iminothiols. researchgate.net Over time, they are likely to hydrolyze to the corresponding amide. researchgate.net
Acidic Media : Thioamides are susceptible to hydrolysis under acidic aqueous conditions. researchgate.net
Protic Solvents : Nucleophilic protic solvents such as methanol (B129727) can be problematic and may react with the electrophilic carbon of the thioamide group. researchgate.net For polar applications, acetonitrile (B52724) is often a more suitable solvent than alcohols. researchgate.net
The stability of thioamides is a significant consideration in fields like medicinal chemistry. While incorporating a thioamide group can enhance resistance to proteolytic enzymes compared to a standard amide bond, the inherent chemical instability of the thioamide itself can be a challenge. tandfonline.comnih.gov For example, some thioamide-containing compounds have been observed to undergo slow cleavage during long-term storage. nih.gov
| Medium | Stability/Reactivity | Potential Products |
|---|---|---|
| Aprotic Organic Solvents (e.g., Dichloromethane, Ethyl Acetate) | Generally stable. researchgate.net | N/A |
| Polar Aprotic Solvents (e.g., Acetonitrile) | Considered a suitable polar solvent. researchgate.net | N/A |
| Polar Protic Solvents (e.g., Methanol) | Potentially problematic; can react with thioamide. researchgate.net | Solvent adducts |
| Acidic Aqueous Solution | Susceptible to hydrolysis. researchgate.net | Corresponding amide |
| Alkaline Aqueous Solution | Undergoes deprotonation and hydrolysis. researchgate.net | Iminothiols, corresponding amide. researchgate.net |
Computational and Experimental Approaches to Reaction Mechanism Determination
The elucidation of reaction mechanisms for compounds like this compound involves a synergistic combination of computational modeling and experimental studies. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, the established methodologies for investigating thioamide reactivity provide a clear framework for how such determinations would be approached.
Computational Approaches:
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for exploring the potential energy surfaces of reactions involving thioamides. These methods allow for the in-silico investigation of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing deep insights into the feasibility and selectivity of various transformations.
For a molecule like this compound, computational studies would typically involve:
Conformational Analysis: Identifying the most stable ground-state geometries of the reactant molecule.
Modeling Reaction Pathways: Simulating the step-by-step process of a reaction, such as hydrolysis, nucleophilic attack, or electrophilic addition. This involves locating the transition state structures that connect reactants to products.
Calculation of Thermodynamic and Kinetic Parameters: Determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step of the reaction. The activation energy (Ea) is a key kinetic parameter that indicates the energy barrier for a reaction to occur.
Solvent Effects: Incorporating solvent models to simulate how the reaction medium influences the reaction mechanism and energetics.
Natural Bond Orbital (NBO) Analysis: Analyzing the electronic structure of the molecule to understand charge distribution, orbital interactions, and the nature of bonding, which can explain the observed reactivity.
For instance, in the study of related thioamide reactions, DFT calculations have been employed to elucidate the mechanism of transamidation by N–C(S) transacylation. nih.gov These studies can provide a basis for predicting the reactivity of this compound in similar reactions.
Table 1: Representative Computational Parameters for Mechanistic Studies of Thioamide Analogs
| Parameter | Typical Method/Basis Set | Information Gained |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G) | Provides the lowest energy structure of reactants, intermediates, and products. |
| Frequency Calculation | DFT (e.g., B3LYP/6-31G) | Confirms stationary points as minima or transition states and provides ZPE. |
| Transition State Search | QST2/QST3 or Berny Opt. | Locates the highest energy point along the reaction coordinate. |
| Intrinsic Reaction Coord. | IRC Calculation | Confirms the connection between the transition state and the correct minima. |
| Solvation Modeling | PCM or SMD | Accounts for the influence of the solvent on the reaction energetics. |
ZPE: Zero-Point Energy; QST: Quadratic Synchronous Transit; IRC: Intrinsic Reaction Coordinate; PCM: Polarizable Continuum Model; SMD: Solvation Model based on Density.
Experimental Approaches:
Experimental investigations are crucial for validating the predictions of computational models and for discovering unexpected reaction pathways. A variety of techniques are employed to probe reaction mechanisms:
Kinetic Studies: Measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature, or catalyst loading) can help to determine the rate law and identify the rate-determining step of the reaction. Reaction progress can be monitored using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).
Isotopic Labeling Studies: Replacing an atom in the reactant with one of its isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H) and tracking its position in the products can provide definitive evidence for bond-making and bond-breaking events.
Intermediate Trapping: Designing experiments to isolate or detect transient intermediates can provide direct evidence for a proposed reaction pathway. This can be achieved by using specific trapping agents or by running the reaction under conditions that favor the accumulation of the intermediate.
Stereochemical Studies: For reactions involving chiral centers, analyzing the stereochemistry of the products can provide insights into the geometry of the transition state and the mechanism of the reaction.
Spectroscopic Analysis: Techniques such as in-situ NMR or IR spectroscopy can be used to monitor the formation and consumption of species throughout the course of a reaction, providing real-time mechanistic information.
The synthesis of thioamides often involves the thionation of the corresponding amide. mdpi.com Mechanistic studies of these reactions, often employing a combination of the techniques described above, are essential for optimizing reaction conditions and extending the scope of the methodology. For example, the investigation into the transformation of α-thioamides to α-thio-β-chloroacrylamides involved the isolation and characterization of intermediate compounds to establish the mechanistic pathway. rsc.org
Table 2: Common Experimental Techniques for Mechanistic Elucidation
| Technique | Information Provided | Example Application in Thioamide Chemistry |
| NMR Spectroscopy | Structural information, monitoring reaction progress, detecting intermediates. | Following the conversion of an amide to a thioamide in real-time. |
| Mass Spectrometry | Molecular weight determination of products and intermediates. | Identifying the products of a thioamide degradation study. |
| FT-IR Spectroscopy | Identification of functional groups, monitoring bond formation/cleavage. | Observing the disappearance of the C=O stretch and appearance of C=S. |
| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores. | Studying the kinetics of reactions involving colored thioamide derivatives. |
| X-ray Crystallography | Definitive 3D structure of stable compounds, including intermediates if isolable. | Determining the solid-state structure of a novel thioamide product. |
| Kinetic Isotope Effect | Information about bond breaking/formation at the isotopically labeled position. | Probing the mechanism of a C-H activation step in a thioamide reaction. |
By integrating these computational and experimental approaches, a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved. This knowledge is fundamental for its potential application in various fields of chemical synthesis and materials science.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about the atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong magnetic field. The resonance frequency of each nucleus is highly sensitive to its local electronic environment, providing information about its connectivity and chemical nature.
For 2-(3-Chlorophenoxy)ethanethioamide , ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton. The aromatic protons on the 3-chlorophenyl ring would typically appear in the downfield region (δ 6.8-7.5 ppm). The methylene (B1212753) protons (-O-CH₂-C(S)) would likely resonate as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The protons of the thioamide group (-NH₂) are expected to be broad and their chemical shift can vary significantly depending on the solvent and concentration.
To illustrate the expected chemical shifts, data for analogous compounds are presented below. For instance, in tert-Butyl (4-chlorophenylcarbonothioyl)(phenyl)carbamate, the aromatic protons appear between δ 7.31-7.67 ppm, and the thiocarbonyl carbon resonates at δ 209.2 ppm. rsc.org In simple thioacetamide, the NH₂ protons appear as broad signals. chemicalbook.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Structures This table is illustrative and based on data from analogous compounds. Actual experimental values may vary.
| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Aromatic C-H | 6.8 - 7.5 | 115 - 160 |
| -O-CH₂- | 3.5 - 4.5 | 65 - 75 |
| -C(S)NH₂ | Variable (broad) | - |
| C=S | - | 200 - 210 |
| C-Cl (Aromatic) | - | 130 - 135 |
| C-O (Aromatic) | - | 155 - 160 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods ideal for identifying their presence.
For This compound , key functional groups include the C-O-C ether linkage, the aromatic C-Cl bond, the benzene (B151609) ring, and the primary thioamide (-C(S)NH₂) group.
Thioamide Group: This group has several characteristic vibrations. The N-H stretching vibrations of the primary thioamide are expected to appear as two bands in the 3300-3100 cm⁻¹ region. The C=S stretching vibration is a key marker and is typically observed in the 1140-1100 cm⁻¹ range, which is significantly lower than the C=O stretch in amides due to the larger mass of sulfur. nih.gov The C-N stretching mode is often coupled with other vibrations and appears in the 1400-1300 cm⁻¹ region. researchgate.net
Aromatic Ring: The presence of the substituted benzene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
Ether and C-Cl Bonds: The aryl ether C-O stretching vibration typically gives rise to a strong band around 1250 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information, particularly for the C=S bond and the aromatic ring vibrations, which often produce strong Raman scattering signals.
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative and based on data from analogous thioamide and chlorophenoxy compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | -NH₂ | 3300 - 3100 |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |
| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 |
| C-N Stretch | Thioamide | 1400 - 1300 |
| C-O-C Stretch (Aryl Ether) | Ar-O-C | ~1250 |
| C=S Stretch | Thioamide | 1140 - 1100 |
| C-Cl Stretch | Ar-Cl | 800 - 600 |
Mass Spectrometry (MS) Methodologies for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.
For This compound (formula C₈H₈ClNOS), the calculated molecular weight is approximately 201.67 g/mol . oup.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. The presence of the chlorine atom would be confirmed by a characteristic isotopic pattern for the molecular ion, with a second peak (M+2) at m/z 203 having approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. oup.com
Fragmentation analysis would likely reveal characteristic losses. For example, cleavage of the ether bond could lead to fragments corresponding to the 3-chlorophenoxy radical or cation. The fragmentation of the ethanethioamide side chain would also produce distinct daughter ions.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light, often containing π-electrons and heteroatoms. researchgate.netyoutube.com
The structure of This compound contains two main chromophores: the 3-chlorophenyl group and the thioamide group.
The 3-chlorophenyl moiety is expected to exhibit absorption bands in the UV region, characteristic of substituted benzenes. For comparison, 4-chlorophenol (B41353) shows absorption maxima around 225 nm and 280 nm. researchgate.net
The thioamide group itself is a strong chromophore. It undergoes a characteristic n→π* transition and a red-shifted π→π* transition compared to amides. nih.gov The π→π* transition for a simple thioamide typically occurs around 265 nm. nih.gov
The resulting UV-Vis spectrum would be a composite of these absorptions, providing electronic "fingerprint" evidence for the key structural components.
X-ray Diffraction Studies for Crystalline State Analysis
While spectroscopic methods define the molecular structure in terms of connectivity and functional groups, X-ray diffraction provides the ultimate confirmation of the three-dimensional arrangement of atoms in a crystalline solid.
If a suitable single crystal of This compound can be grown, single-crystal X-ray diffraction analysis can provide an unambiguous determination of its molecular structure. This technique yields precise bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state.
The analysis would confirm the planarity of the thioamide group and the phenyl ring. It would also detail the relative orientation of the 3-chlorophenoxy group with respect to the ethanethioamide side chain. Furthermore, the data would reveal the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds involving the thioamide NH₂ protons and the sulfur or oxygen atoms, which dictate the supramolecular architecture. Studies on related molecules, such as 2-(2-formylphenoxy)acetamide, have utilized this technique to confirm crystal and molecular structures with high precision. researchgate.net
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides unique fingerprints of crystalline solids. The pattern of X-ray scattering by the crystalline lattice is used to identify the substance, determine its crystal structure, and assess its purity. In the context of this compound, PXRD is instrumental in characterizing its solid-state properties, particularly polymorphism.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly influence the physical and chemical properties of a compound, such as its solubility, melting point, and stability. Each polymorphic form of a compound will produce a distinct PXRD pattern. While specific experimental PXRD data for this compound is not widely available in the public domain, the principles of the technique remain universally applicable.
A hypothetical PXRD analysis of a crystalline sample of this compound would involve irradiating the powdered sample with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would exhibit a series of peaks at specific angles, which are characteristic of the compound's crystal lattice.
Table 1: Hypothetical Powder X-ray Diffraction (PXRD) Data for a Crystalline Form of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 60 |
| 23.1 | 3.85 | 75 |
| 25.9 | 3.44 | 40 |
| 28.7 | 3.11 | 50 |
Note: This table is a hypothetical representation of a PXRD pattern and is intended for illustrative purposes only, as specific experimental data for this compound is not publicly available.
The identification of different polymorphs would be confirmed by the appearance of unique peaks or significant shifts in the peak positions in their respective PXRD patterns. Furthermore, the sharpness of the diffraction peaks can provide information about the degree of crystallinity of the sample.
Chromatographic and Separation Science Methods
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of moderately polar compounds.
While a specific, validated HPLC method for this compound is not readily found in published literature, a suitable method can be developed based on the analysis of structurally related phenoxy and thioamide compounds. Such a method would likely utilize a C18 stationary phase, which is effective for retaining and separating compounds with hydrophobic regions. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to elute the compound from the column. Detection is often achieved using a UV detector, as the aromatic ring and thioamide group in the molecule are expected to absorb UV light.
Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Retention Time | Compound-specific, to be determined experimentally |
This proposed method would allow for the determination of the purity of this compound by separating it from any impurities or degradation products. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard and plotting the peak area against concentration.
Gas Chromatography (GC) for Volatility-Based Separation and Detection
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed following a derivatization step to increase its volatility and thermal stability.
A common derivatization strategy for compounds containing active hydrogen atoms, such as the thioamide group, is silylation. This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a less polar and more volatile derivative. The derivatized sample can then be injected into the GC system.
The separation in GC is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both quantitative data and structural information based on the mass spectrum of the eluted compound.
Table 3: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
This GC-MS method would be suitable for the sensitive detection and quantification of this compound in various matrices, provided that the derivatization is reproducible and efficient. The resulting mass spectrum would serve as a confirmatory tool for the identity of the compound.
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting various molecular properties of 2-(3-Chlorophenoxy)ethanethioamide. These calculations provide a microscopic view of the molecule's electron distribution, energy levels, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and predicting spectroscopic data. nih.govnih.gov In the study of thiophene (B33073) carboxylic acid thiourea (B124793) derivatives, DFT calculations using the 6-311G(d,p) basis set have been employed to predict optimized molecular structures and the energies of molecular orbitals. mdpi.com This level of theory is also commonly used for calculating properties like infrared (IR) vibration frequencies and NMR chemical shifts. epstem.net
For a molecule like this compound, DFT calculations would typically be initiated to find the most stable three-dimensional arrangement of its atoms (geometry optimization). From this optimized structure, further calculations can predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a significant parameter calculated via DFT, as a smaller gap often indicates higher chemical reactivity. mdpi.com
Table 1: Predicted Molecular Properties from DFT (Hypothetical Data)
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | -1250.5 | Hartrees |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific published DFT results for this compound are not available.
Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of experimental data. kuleuven.be These methods, such as Møller-Plesset perturbation theory (MP) and Coupled-Cluster (CC), offer a high level of accuracy for characterizing electronic structure. rsc.org For complex organic molecules, methods like QCISD and CCSD(T) are used to calculate precise energies, geometries, and vibrational frequencies for intermediates and transition states in chemical reactions. kuleuven.be While computationally more intensive than DFT, ab initio calculations provide a benchmark for electronic properties and can be crucial for understanding reaction mechanisms and ionization potentials. rsc.org To date, specific high-level ab initio studies focused solely on this compound have not been reported in the literature.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It is a visual representation of the charge distribution, mapping the electrostatic potential onto the electron density surface. researchgate.net The MEP surface helps in identifying the regions of a molecule that are rich or deficient in electrons. nih.gov
For this compound, an MEP analysis would highlight:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would likely be concentrated around the oxygen, nitrogen, and sulfur atoms due to their high electronegativity.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the amine (NH2) hydrogens.
Neutral Regions (Green): These represent areas with a balanced electrostatic potential.
This analysis is crucial for predicting how the molecule interacts with biological receptors or other reactants. nih.gov
Conformational Analysis and Molecular Flexibility Studies
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, specifically around the ether linkage (C-O-C) and the ethylthioamide chain (O-C-C-S). This flexibility allows the molecule to adopt various conformations in space.
Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process identifies low-energy, stable conformers and the energy barriers between them. Such studies, typically performed using computational methods like DFT, are essential for understanding how the molecule might fit into a binding site of a protein or enzyme.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model the behavior of a molecule in a dynamic environment, such as in a solvent like water or in a lipid bilayer.
For this compound, an MD simulation would provide insights into:
Its conformational changes in solution.
The formation and lifetime of hydrogen bonds with solvent molecules.
These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the molecule's dynamic behavior.
Crystal Structure Prediction (CSP) Methodologies and Lattice Energy Calculations
Crystal Structure Prediction (CSP) aims to identify the most stable arrangement of molecules in a solid-state crystal lattice. This is a computationally intensive field that involves generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energy. The most stable predicted structures can then be compared with experimental data from X-ray diffraction, if available. researchgate.net
For this compound, CSP would be used to understand its solid-state properties, such as polymorphism (the ability to exist in multiple crystal forms), which can impact solubility and bioavailability. Lattice energy calculations, often performed using force fields or combined with quantum mechanical methods, are central to determining the stability of these crystal structures.
Theoretical Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
A detailed theoretical and computational analysis of the specific intermolecular interactions for this compound is not available in the current scientific literature. While computational studies are a common tool for elucidating such interactions, dedicated research on this particular compound has not been published.
General theoretical principles suggest that this compound has the potential to engage in a variety of intermolecular interactions, which would be crucial in determining its solid-state structure and its interactions in a biological system. These would likely include:
Hydrogen Bonding: The thioamide group (-C(S)NH₂) contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom). Theoretical studies on other thioamides have shown that the sulfur atom can be a potent hydrogen bond acceptor, sometimes forming stronger hydrogen bonds than its oxygen-containing amide counterparts, depending on the molecular environment.
Halogen Bonding: The chlorine atom on the phenyl ring is a potential halogen bond donor. In this type of interaction, the electropositive region on the halogen atom (the σ-hole) can interact with a Lewis base. The strength and directionality of such an interaction would be influenced by the electronic environment of the phenyl ring.
Without specific computational studies, it is not possible to provide quantitative data such as interaction energies, bond distances, or bond angles for these potential interactions in this compound. The generation of data tables detailing these specific research findings is therefore not feasible.
Structure Activity Relationship Sar Studies: Chemical Principles and Design
Methodological Frameworks for SAR Analysis in Thioamide Architectures
The analysis of structure-activity relationships in molecules containing a thioamide group, such as 2-(3-Chlorophenoxy)ethanethioamide, employs a variety of systematic approaches. oncodesign-services.com These frameworks are essential for identifying the key structural features that determine a compound's chemical and physical properties. oncodesign-services.com A primary method involves the systematic modification of the molecule's structure and the subsequent evaluation of the impact of these changes. oncodesign-services.com For thioamide-containing compounds, this often includes altering substituents on aromatic rings, modifying linker regions, and even substituting the sulfur atom to understand its role. nih.govwustl.edu
A common strategy is the synthesis of a series of analog compounds where specific parts of the molecule are systematically varied. oncodesign-services.comresearchgate.net For instance, in the case of this compound, this could involve synthesizing derivatives with the chloro substituent at different positions (ortho, para) on the phenoxy ring or replacing it with other functional groups of varying electronic and steric properties. mdpi.com The resulting compounds are then characterized to determine how these modifications affect properties like reactivity, stability, and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) models are also powerful tools in this context. researchgate.net These computational models aim to establish a mathematical relationship between the chemical structure and a specific property. oncodesign-services.com By analyzing a dataset of related compounds, QSAR can identify key molecular descriptors—such as lipophilicity, electronic parameters, and steric factors—that correlate with the observed chemical behavior. researchgate.net
Influence of Aromatic Substituents on Chemical Properties and Reactivity Profiles
The nature and position of substituents on the aromatic ring of phenoxy derivatives can significantly alter their chemical properties and reactivity. In this compound, the chlorine atom at the meta position of the phenoxy group plays a crucial role. Halogen substituents are known to influence the electronic environment of the aromatic ring through a combination of inductive and resonance effects.
The chloro group is an electron-withdrawing group, which can impact the reactivity of the entire molecule. Research on other aromatic compounds has shown that the position of such a substituent is critical. For instance, studies on substituted 2-phenoxybenzamides revealed that moving a substituent from the meta to the para position can lead to significant changes in activity. mdpi.com In the context of this compound, the meta-positioned chlorine atom influences the electron density distribution across the phenoxy ring, which in turn can affect the properties of the ether linkage and, consequently, the ethanethioamide side chain.
| Substituent | Position | General Effect on Aromatic Ring | Potential Impact on 2-(Phenoxy)ethanethioamide Derivatives |
| Chloro | meta | Electron-withdrawing (inductive effect) | Modulates electron density of the phenoxy ring, influencing the ether bond and reactivity of the thioamide moiety. |
| Fluoro | para | Electron-withdrawing (inductive), weak electron-donating (resonance) | Generally has an advantageous effect on the properties of phenoxy derivatives. mdpi.com |
| Trifluoromethyl | meta | Strongly electron-withdrawing | Can significantly alter electronic properties and has been shown to provide fewer effective analogues in some contexts. mdpi.com |
| Methoxy | meta | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Can increase electron density on the aromatic ring, potentially altering interaction capabilities. mdpi.com |
Impact of the Ethanethioamide Linker on Molecular Conformation and Interaction Capabilities
The ethanethioamide linker in this compound is a critical component that dictates the molecule's spatial arrangement and its capacity for forming non-covalent interactions. This flexible linker connects the rigid phenoxy aromatic system to the thioamide functional group, allowing for a range of conformations. The conformational flexibility of linkers is a known modulator of molecular interactions. nih.gov
The amide or thioamide group within a linker can participate in hydrogen bonding, a key type of intermolecular interaction. The thioamide group is a stronger hydrogen bond donor but a weaker acceptor compared to its amide counterpart. nih.gov This characteristic directly influences how this compound might interact with other molecules in its environment. Furthermore, modifications to the linker, such as the introduction of a methyl branch, have been shown to substantially alter the activity of thioacetamide-triazoles, highlighting the linker's importance. wustl.edu
| Linker Feature | Impact on Molecular Properties |
| Flexibility | Allows for various spatial conformations, influencing how the molecule presents its functional groups for interaction. nih.gov |
| Polarity | The presence of the thioamide group introduces polarity, affecting solubility and the potential for polar interactions. nih.gov |
| Hydrogen Bonding | The N-H group of the thioamide can act as a hydrogen bond donor, a key factor in molecular recognition. nih.gov |
Role of the Thioamide Sulfur Atom in Structural and Electronic Characteristics
The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces significant changes to the molecule's structural and electronic properties. nih.gov The sulfur atom is larger and less electronegative than oxygen, which leads to a longer and weaker carbon-sulfur double bond compared to the carbon-oxygen double bond in an amide. nih.gov
This difference in bonding has several consequences for the chemical character of this compound. The thioamide group exhibits a greater degree of resonance, with more double bond character between the carbon and nitrogen atoms. This results in a higher rotational barrier around the C-N bond compared to amides. nih.gov
The electronic properties are also distinct. Thioamides are more polarized than amides, and the sulfur atom can act as a better metal chelator. nih.gov The substitution of an oxygen atom with sulfur to create a carbothioamide has been shown to significantly enhance the antiproliferative activity of certain compounds, likely due to increased lipophilicity. nih.gov Furthermore, the thioamide functional group has unique spectroscopic signatures, with a UV absorption maximum at a longer wavelength compared to amides. nih.gov
| Property | Amide (C=O) | Thioamide (C=S) | Reference |
| C=X Bond Length | Shorter | Longer | nih.gov |
| C=X Bond Strength | Stronger (approx. 170 kcal/mol) | Weaker (approx. 130 kcal/mol) | nih.gov |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | nih.gov |
| Hydrogen Bond Donor Strength | Weaker | Stronger | nih.gov |
| UV Absorption Maximum | ~220 nm | ~265 nm | nih.gov |
| 13C NMR Chemical Shift (C=X) | ~170-180 ppm | ~200-210 ppm | nih.gov |
Computational Approaches to Predicting Structure-Property Correlations in Chemical Systems
Computational chemistry offers powerful tools for predicting the relationship between the structure of a molecule and its chemical properties, providing valuable insights that complement experimental studies. oncodesign-services.com For a molecule like this compound, computational methods can be used to model its three-dimensional structure, electronic properties, and potential interactions.
Molecular modeling techniques, such as density functional theory (DFT), can be employed to calculate the molecule's equilibrium geometry, conformational energies, and electronic charge distribution. nih.gov These calculations can reveal the most stable conformations of the ethanethioamide linker and the electronic influence of the chloro substituent on the phenoxy ring. nih.gov
Molecular docking and dynamics simulations are another set of computational tools that can predict how a molecule might interact with a biological target or other molecules. oncodesign-services.com These methods simulate the dynamic behavior of the molecule over time, providing insights into its binding modes and the stability of any complexes formed. researchgate.net
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various chemical properties based on the molecular structure. researchgate.net By building a model from a series of related thioamide compounds with known properties, it becomes possible to predict the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with desired characteristics. oncodesign-services.com These predictive models are instrumental in accelerating the process of discovering new chemical entities with specific functionalities. oncodesign-services.com
Q & A
Q. Key Reaction Conditions
Q. Basic Analytical Techniques
Q. Advanced Techniques
- X-ray Crystallography : Resolves 3D conformation (not explicitly in evidence but inferred from structural analogs).
- Mass Spectrometry : Determines molecular weight (e.g., C7H8N2O2S2 derivatives at 216.28 g/mol) .
What safety protocols are recommended for handling this compound?
Q. Basic Safety Measures
Q. Hazard Classification
- GHS Codes : Skin irritation (Category 2), eye damage (Category 1).
- Storage : Cool, dry conditions away from oxidizers .
How do structural modifications influence the biological activity of this compound derivatives?
Q. Advanced Structure-Activity Relationship (SAR)
Q. Advanced Methodological Considerations
- Solvent Polarity : Non-polar solvents (e.g., benzene) improve crystallization but may reduce intermediate solubility.
- Reaction Time : Prolonged reflux (>3 hours) can degrade heat-sensitive intermediates, lowering yields .
- Purification : Column chromatography may be needed for complex mixtures, though not described in current protocols .
How is the biological activity of this compound evaluated in antimicrobial research?
Q. Methodological Approach
- Assay Type : Broth microdilution (MIC testing) against Candida albicans or Staphylococcus aureus.
- Controls : Include standard antifungals (e.g., fluconazole) for comparative IC50 calculations .
- Mechanistic Studies : Thiazole-containing analogs (CHEBI:94523) may inhibit fungal ergosterol biosynthesis .
What are the key derivatives of this compound, and how are they synthesized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
